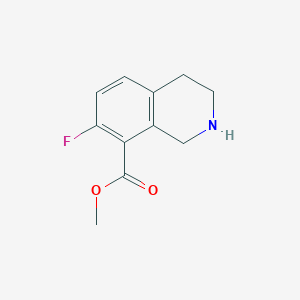
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . The reaction conditions typically include heating the reaction mixture at elevated temperatures (e.g., 100°C) in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using different catalysts, solvents, and reaction times to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction . Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate include other tetrahydroisoquinoline derivatives such as:
- Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a fluorine atom at the 7th position. This fluorine substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)10-8-6-13-5-4-7(8)2-3-9(10)12/h2-3,13H,4-6H2,1H3 |
InChI Key |
AXXVEPGWWKFZDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1CNCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


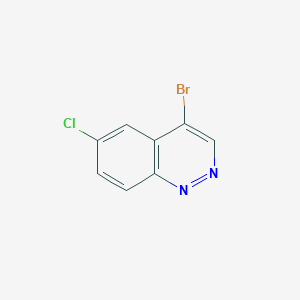
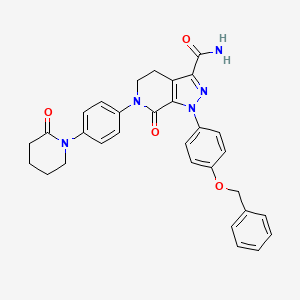
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)
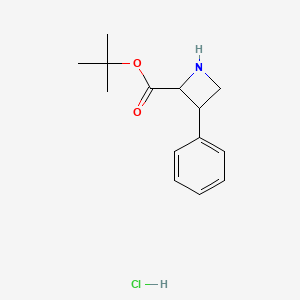
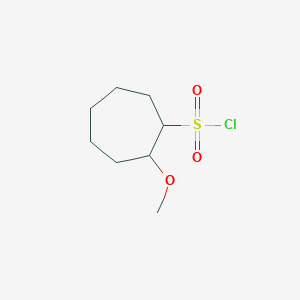
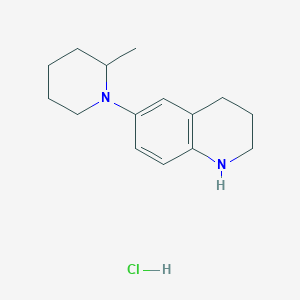
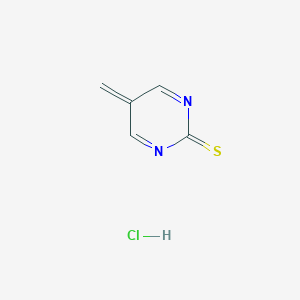
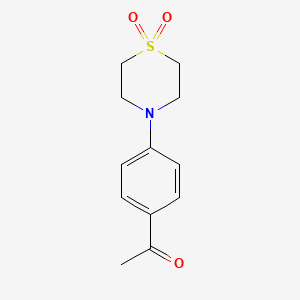
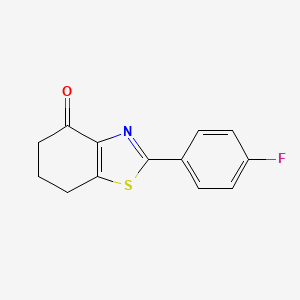
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
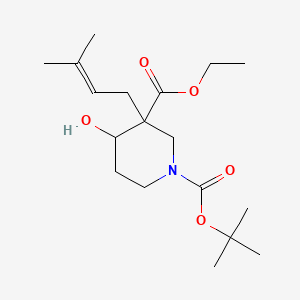
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)
